molecular formula C19H19ClN2O6S B2848253 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide CAS No. 579442-88-9

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide

Cat. No.: B2848253
CAS No.: 579442-88-9
M. Wt: 438.88
InChI Key: FGVZXIXKJOHUSK-UHFFFAOYSA-N
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Description

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide is a synthetic organic compound It is characterized by the presence of a chloro group, a dioxidotetrahydrothiophenyl group, a methoxybenzyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide typically involves multiple steps:

    Formation of the Nitrobenzamide Core: The starting material, 3-nitrobenzoic acid, is converted to 3-nitrobenzoyl chloride using thionyl chloride. This intermediate is then reacted with 4-methoxybenzylamine to form 3-nitro-N-(4-methoxybenzyl)benzamide.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Dioxidotetrahydrothiophenyl Group: The final step involves the reaction of the intermediate with a suitable thiophene derivative under oxidative conditions to introduce the dioxidotetrahydrothiophenyl group.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the thiophene moiety can lead to sulfone derivatives.

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiophene moieties are often studied for their catalytic properties.

    Materials Science: Such compounds can be used in the development of organic semiconductors and conductive polymers.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Antimicrobial Activity: Nitrobenzamide derivatives are often explored for their potential antimicrobial properties.

Medicine

    Drug Development: The compound can be a lead molecule for the development of new pharmaceuticals, particularly in the treatment of infections or inflammatory conditions.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Manufacturing: The compound may be used in the production of specialized materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide depends on its application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

    Antimicrobial Action: It may disrupt microbial cell membranes or interfere with essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

    Structural Features: The combination of a chloro group, a dioxidotetrahydrothiophenyl group, a methoxybenzyl group, and a nitrobenzamide moiety is unique and may confer specific chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O6S/c1-28-16-5-2-13(3-6-16)11-21(15-8-9-29(26,27)12-15)19(23)14-4-7-17(20)18(10-14)22(24)25/h2-7,10,15H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVZXIXKJOHUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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